molecular formula C22H27N5O4 B1675152 Losoxantrone CAS No. 88303-60-0

Losoxantrone

カタログ番号 B1675152
CAS番号: 88303-60-0
分子量: 425.5 g/mol
InChIキー: YROQEQPFUCPDCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Losoxantrone, also known as biantrazole or DuP 941, is an anthroquinone anthrapyrazole antineoplastic agent and analog of mitoxantrone . It is an anthrapyrazole that induces both single and double strand breaks in DNA and is a potent inhibitor of DNA synthesis .


Synthesis Analysis

The synthesis of Losoxantrone has been discussed in several studies . For instance, Showalter et al. (1987) and Beylin et al. (1989) have discussed the synthesis and structure-activity relationships against murine leukemias . Additionally, a method to quantitate residual N-Methylpyrrolidone (NMP) in Losoxantrone hydrochloride has been described .


Molecular Structure Analysis

Losoxantrone has a molecular formula of C22H27N5O4 and a molar mass of 425.489 g·mol −1 . The IUPAC name for Losoxantrone is 7-Hydroxy-2-{2-[(2-hydroxyethyl)amino]ethyl}-5-{2-[(2-hydroxyethyl)amino]ethyl}amino)dibenzo[cd,g]indazol-6(2H)-one .

科学的研究の応用

1. Cleaning Procedures Validation for Potent Drugs Losoxantrone's interaction with cleaning procedures has been a subject of study. Researchers validated a procedure to clean surfaces exposed to this experimental anticancer drug. The cleaning process used water and hypochlorite bleach, verified through wipe tests and high-performance liquid chromatography (HPLC) methods. This process effectively removed losoxantrone from glass and stainless steel surfaces, highlighting its application in ensuring safe handling and disposal in research and healthcare settings (Shea et al., 1996).

2. Elimination Pathways in Cancer Patients A study on the elimination pathways of losoxantrone in cancer patients revealed that fecal excretion is the primary pathway for this drug's elimination. This study involved administering [14C]losoxantrone to patients with advanced solid tumors and monitoring blood, urine, and feces. Most of the radioactivity was excreted via feces, indicating biliary or intestinal excretion as major routes. Understanding these elimination pathways is crucial for developing treatment regimens and managing potential drug interactions (Joshi et al., 2001).

3. Combination Treatments in Solid Tumors Research on combining losoxantrone with other drugs, like cyclophosphamide, has been conducted to explore its effectiveness in treating refractory solid tumors. A phase I study focused on the dosing and toxicity of this combination, revealing important insights into its pharmacokinetics and potential applications in cancer therapy (Goh et al., 2002).

4. Pharmaceutical Analysis and Quality Control Losoxantrone has also been studied in the context of pharmaceutical quality control. For example, a method was developed to quantify residual N-Methylpyrrolidone (NMP) in losoxantrone hydrochloride, which is crucial for ensuring the quality and safety of the drug in clinical settings (Shea et al., 1998).

作用機序

Losoxantrone is a type II topoisomerase inhibitor; it disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation . It is also classified as an antibiotic .

Safety and Hazards

Losoxantrone is in clinical trials for the treatment of breast cancer and of prostate cancer that is refractory to androgen ablation . Acute toxicity is negligible and Losoxantrone may be less cardiotoxic than doxorubicin .

特性

IUPAC Name

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQEQPFUCPDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236949
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losoxantrone

CAS RN

88303-60-0
Record name Losoxantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88303-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losoxantrone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOSOXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losoxantrone
Reactant of Route 2
Reactant of Route 2
Losoxantrone
Reactant of Route 3
Reactant of Route 3
Losoxantrone
Reactant of Route 4
Losoxantrone
Reactant of Route 5
Losoxantrone
Reactant of Route 6
Losoxantrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。